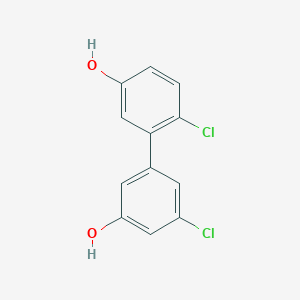
5-(3-Acetylaminophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylaminophenyl)-2-chlorophenol, 95% (5-3AACP-2CP) is a compound of interest in the field of organic chemistry. It is a white crystalline solid with a melting point of 171-173 degrees Celsius. 5-3AACP-2CP is used in various scientific applications, including synthesis, research and development, and laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body. It is also believed to interact with cell membranes, which could explain its potential effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain substances in the body. It is also believed to have an effect on the production of certain hormones and neurotransmitters. Additionally, it is believed to have an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% in laboratory experiments include its low cost and availability. Additionally, it is relatively easy to synthesize and use in experiments. The main limitation of using 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% in laboratory experiments is its potential toxicity. The compound is considered to be toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 5-(3-Acetylaminophenyl)-2-chlorophenol, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as further development of its use in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its use in the synthesis of polymers and other materials could be beneficial. Finally, further research into its potential toxicity and safety could be beneficial.
Synthesemethoden
5-(3-Acetylaminophenyl)-2-chlorophenol, 95% can be synthesized from starting materials such as 3-chloroacetophenone, acetic anhydride, and sodium methoxide. The reaction is carried out in a solvent such as dichloromethane. The reaction is initiated by adding the 3-chloroacetophenone and acetic anhydride to the dichloromethane. Then, the sodium methoxide is added and the reaction is allowed to proceed for about two hours. The reaction is then quenched with water and the product is isolated by extraction with ethyl acetate. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylaminophenyl)-2-chlorophenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as 2-chloro-5-(3-acetylphenyl)-1,3-diphenylpropane. This compound is used in the synthesis of a variety of pharmaceuticals and other organic compounds. 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of dyes and pigments.
Eigenschaften
IUPAC Name |
N-[3-(4-chloro-3-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(15)14(18)8-11/h2-8,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOMCDGYAGTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686032 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-2-chlorophenol | |
CAS RN |
1261899-29-9 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)

![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)

